molecular formula C10H12S2Si B098338 Dimethyldi(2-thienyl)silane CAS No. 17888-49-2

Dimethyldi(2-thienyl)silane

Cat. No.: B098338
CAS No.: 17888-49-2
M. Wt: 224.4 g/mol
InChI Key: RPCHUCVMGSCQMP-UHFFFAOYSA-N
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Description

Dimethyldi(2-thienyl)silane is an organosilicon compound with the molecular formula C10H12S2Si. It consists of a silicon atom bonded to two methyl groups and two thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyldi(2-thienyl)silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with thiophene in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry apply. Industrial synthesis would likely involve large-scale reactions using optimized conditions to maximize yield and purity. Safety protocols and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Dimethyldi(2-thienyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyldi(2-thienyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyldi(2-thienyl)silane involves its interaction with molecular targets through its silicon and thiophene components. The silicon atom can form bonds with various functional groups, while the thiophene rings can participate in π-π interactions and other non-covalent interactions. These properties enable the compound to modulate biological pathways and chemical reactions .

Comparison with Similar Compounds

    Dimethyldiphenylsilane: Similar structure but with phenyl groups instead of thiophene rings.

    Dimethylbis(trimethylsilyl)silane: Contains trimethylsilyl groups instead of thiophene rings.

    Dimethylbis(phenylthio)silane: Features phenylthio groups instead of thiophene rings.

Uniqueness: Dimethyldi(2-thienyl)silane is unique due to the presence of thiophene rings, which impart distinct electronic and structural properties. These properties make it particularly useful in applications requiring specific interactions with other molecules, such as in organic electronics and advanced materials .

Properties

IUPAC Name

dimethyl(dithiophen-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCHUCVMGSCQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CS1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504481
Record name Dimethyldi(thiophen-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17888-49-2
Record name Dimethyldi(thiophen-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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